![molecular formula C14H12N4O3S B2466170 N-(benzo[c][1,2,5]tiadiazol-4-il)-4-metoxi-1-metil-6-oxo-1,6-dihidropiridina-3-carboxamida CAS No. 2034618-70-5](/img/structure/B2466170.png)

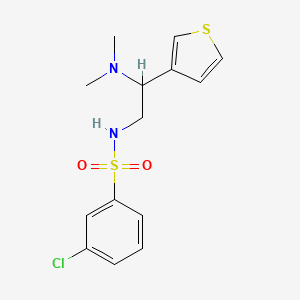

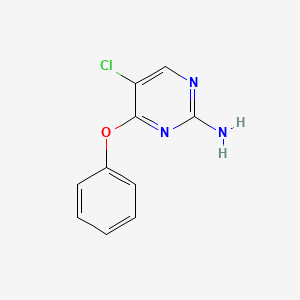

N-(benzo[c][1,2,5]tiadiazol-4-il)-4-metoxi-1-metil-6-oxo-1,6-dihidropiridina-3-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains a benzo[c][1,2,5]thiadiazol-4-yl moiety, which is a type of heterocyclic compound. These types of compounds are often used in the development of various pharmaceuticals and materials due to their unique chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. For similar compounds, reactions often involve the formation or breaking of bonds in the heterocyclic ring .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the benzo[c][1,2,5]thiadiazol-4-yl and pyridine moieties. These groups can contribute to the compound’s fluorescence properties, stability, and reactivity .Aplicaciones Científicas De Investigación

- N-(benzo[c][1,2,5]tiadiazol-4-il)-4-metoxi-1-metil-6-oxo-1,6-dihidropiridina-3-carboxamida (denominada K12) sirve como un semiconductor orgánico de tipo n para OFET .

- El motivo BTZ se ha explotado en la síntesis de fungicidas como el tiabendazol y fármacos antiinflamatorios como el meloxicam .

- Los compuestos que contienen BTZ se han utilizado como sensores fluorescentes para gotitas de lípidos, mitocondrias y membranas plasmáticas .

- Si bien la mayoría de las investigaciones sobre BTZ se centran en la fotovoltaica, algunos estudios exploran fotocatalizadores basados en BTZ .

- Se han investigado los MOF que contienen BTZ para diversas aplicaciones, incluido el almacenamiento, la separación y la catálisis de gases .

Transistores de efecto de campo orgánico (OFET)

Fungicidas sintéticos y productos farmacéuticos

Sensores fluorescentes y sondas de bioimagen

Fotocatálisis

Marcos metal-orgánicos (MOF)

Organofotocatálisis con luz visible

Mecanismo De Acción

Target of Action

The primary targets of this compound are bacterial cells . It is a type of aggregation-induced emission luminogen (AIEgen), which are promising candidates for bacterial imaging and detection .

Mode of Action

The compound interacts with its targets through a mechanism that involves the induction of fluorescence . Specifically, it is suggested that the triphenylamine moiety of the compound, rather than the positively charged pyridine group, first contacts the cell membrane . Once the compound is fully inserted into the cell membrane, the hydrophobic triphenylamine moiety is located in the hydrophobic core of the cell membrane, restricting the molecular rotation of the compound, thereby inducing fluorescence “turn-on” and “lighting up” the bacteria .

Biochemical Pathways

The compound affects the pathways related to bacterial cell membrane integrity . The insertion of the compound into the cell membrane and the subsequent fluorescence “turn-on” can disrupt the normal function of the cell membrane, leading to bacterial death .

Pharmacokinetics

Given its mode of action, it is likely that its bioavailability is influenced by its ability to interact with bacterial cell membranes and induce fluorescence .

Result of Action

The result of the compound’s action is the death of bacterial cells . By disrupting the integrity of the bacterial cell membrane, the compound causes the bacteria to die .

Action Environment

The action of the compound can be influenced by environmental factors such as light exposure . As a type of AIEgen, the compound’s ability to induce fluorescence and kill bacteria is dependent on light, making it a potential candidate for photodynamic therapy .

Direcciones Futuras

Propiedades

IUPAC Name |

N-(2,1,3-benzothiadiazol-4-yl)-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O3S/c1-18-7-8(11(21-2)6-12(18)19)14(20)15-9-4-3-5-10-13(9)17-22-16-10/h3-7H,1-2H3,(H,15,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKIIPGRRVGYDOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=CC1=O)OC)C(=O)NC2=CC=CC3=NSN=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Oxa-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B2466088.png)

![4-[Cyclopropyl(pyrimidin-4-yl)amino]-N-(4-fluorophenyl)piperidine-1-carboxamide](/img/structure/B2466091.png)

![N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2466098.png)

![N-(1-cyanocyclohexyl)-2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2466100.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide](/img/structure/B2466105.png)

![1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazol-3-yl}sulfonyl)-4-(2-fluorophenyl)piperazine](/img/structure/B2466107.png)